3-Amino-5-chloropyridine
Overview
Description
3-Amino-5-chloropyridine is a chemical compound with the molecular formula C5H5ClN2 . It is used in laboratory chemicals .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular weight of 3-Amino-5-chloropyridine is 128.56 g/mol . The IUPAC name is 5-chloropyridin-3-amine . The InChI is 1S/C5H5ClN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 .Physical And Chemical Properties Analysis
3-Amino-5-chloropyridine has a molecular weight of 128.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and the monoisotopic mass is 128.0141259 g/mol . The topological polar surface area is 38.9 Ų . It has a heavy atom count of 8 .Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : “3-Amino-5-chloropyridine” is used as a reagent in complex syntheses .
- Methods of Application : The specific methods of application can vary depending on the synthesis. For example, it has been used in the synthesis of aldose reductase inhibitors with antioxidant activity, the regioselective functionalization of imidazopyridines via alkenylation catalyzed by a Pd/Cu catalyst, the preparation of amino acid oxidase inhibitors, the preparation of β-glucuronidase inhibitors, the preparation of imidazopyridine derivatives with activity against MCF-7 breast adenocarcinoma, and the preparation of dihydroxyarene-substituted benzimidazoles, quinazolines and larger rings via cyclocondensation of diamines .
- Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various inhibitors and derivatives with potential therapeutic applications .
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Scientific Field: Material Science
- Application : “3-Amino-5-chloropyridine” has been used in the growth of 2-amino-5-chloropyridinium 5-sulfosalicylate .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of a DC electric field .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
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Scientific Field: Pharmaceutical Chemistry
- Application : “3-Amino-5-chloropyridine” is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application can vary depending on the pharmaceutical synthesis. For example, it can be used in the synthesis of various drugs .
- Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various pharmaceuticals .
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Scientific Field: Agrochemical Chemistry
- Application : “3-Amino-5-chloropyridine” is used in the synthesis of agrochemicals .
- Methods of Application : The specific methods of application can vary depending on the agrochemical synthesis. For example, it can be used in the synthesis of various pesticides, herbicides, and growth regulators .
- Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various agrochemicals .
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Scientific Field: Dye Synthesis
- Application : “3-Amino-5-chloropyridine” is used in the synthesis of dyes .
- Methods of Application : The specific methods of application can vary depending on the dye synthesis. For example, it can be used in the synthesis of colored pigments, dyes, and photochromic materials .
- Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various dyes .
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Scientific Field: Material Science
- Application : “3-Amino-5-chloropyridine” has been used in the growth of 2-amino-5-chloropyridinium 5-sulfosalicylate .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of a DC electric field .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
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Scientific Field: Organic Synthesis
- Application : “3-Amino-5-chloropyridine” is used as an intermediate in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary depending on the synthesis. For example, it can be used in the synthesis of various organic compounds .
- Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various organic compounds .
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Scientific Field: Pharmaceutical Chemistry
- Application : “3-Amino-5-chloropyridine” is used as a pharmaceutical intermediate . It can be found in a variety of products .
- Methods of Application : The specific methods of application can vary depending on the pharmaceutical synthesis .
- Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various pharmaceuticals .
-
Scientific Field: Material Science
- Application : “3-Amino-5-chloropyridine” has been used in the growth of 2-amino-5-chloropyridinium 5-sulfosalicylate .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of a DC electric field .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
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Scientific Field: Organic Chemistry
- Application : “3-Amino-5-chloropyridine” is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
3-Amino-5-chloropyridine is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research may focus on developing such methods.
properties
IUPAC Name |
5-chloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMASVAJFJFFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355928 | |
Record name | 3-Amino-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chloropyridine | |
CAS RN |
22353-34-0 | |
Record name | 5-Chloro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22353-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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